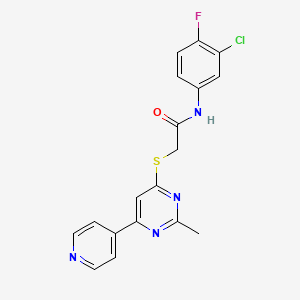

N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(3-Chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with a methyl group at position 2 and a pyridin-4-yl moiety at position 5.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4OS/c1-11-22-16(12-4-6-21-7-5-12)9-18(23-11)26-10-17(25)24-13-2-3-15(20)14(19)8-13/h2-9H,10H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACHLAHUKWJBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and various studies that highlight its therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClFN₄OS |

| Molecular Weight | 372.8 g/mol |

| CAS Number | 1421528-05-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The thioacetamide moiety may play a crucial role in modulating enzyme activity, particularly in pathways related to cancer proliferation and viral replication.

Research indicates that compounds with similar structures exhibit significant inhibition of key enzymes such as kinases, which are pivotal in cancer cell signaling pathways .

Antiviral Properties

Studies have shown that derivatives of pyrimidine and pyridine compounds exhibit antiviral activities. For instance, certain structural modifications have been associated with enhanced potency against viral targets, including reverse transcriptase . The compound's structural features may enhance its binding affinity to viral proteins, potentially leading to effective antiviral agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. In one study, a related compound demonstrated IC50 values indicating significant cytotoxicity against several cancer cell lines, suggesting that this compound may also exhibit similar properties .

Case Studies

- Inhibition of Kinases : A study focusing on the structure–activity relationship (SAR) of thiazole derivatives found that modifications at the phenyl ring enhanced binding affinity and inhibitory effects on kinases involved in tumor growth. The presence of the pyridine ring was critical for maintaining activity .

- Antiviral Efficacy : Research on pyrimidine derivatives indicated that compounds with a similar scaffold exhibited EC50 values in the low micromolar range against viral targets, suggesting that this compound could be further investigated for antiviral applications .

Comparative Analysis

The following table summarizes the biological activities reported for various compounds related to this compound:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide. For instance, a series of analogues synthesized with similar scaffolds exhibited promising antibacterial and antifungal activities. The incorporation of specific functional groups, such as thioacetamides, has been shown to enhance the efficacy against various pathogens, suggesting that this compound may also possess similar properties .

Cancer Research

The compound's structural features make it a candidate for cancer research. Its design allows for interaction with specific biological targets involved in cancer cell proliferation and survival. In particular, derivatives with similar frameworks have been investigated for their ability to inhibit key enzymes in cancer pathways, such as phosphoinositide 3-kinases (PI3Ks), which play crucial roles in tumor growth and metastasis .

Neurological Applications

There is emerging interest in the application of this compound in neurological disorders. Research indicates that compounds with similar structures can interact with neurotransmitter systems and may have implications for conditions like Alzheimer's disease and schizophrenia. This is primarily due to their ability to modulate receptor activity and influence neurochemical pathways .

Synthesis and Formulation Studies

The synthesis of this compound has been explored extensively, focusing on optimizing yield and purity. Various methods have been documented for its preparation, including the use of specific solvents and reaction conditions that favor the formation of the desired crystalline forms .

Case Study 1: Antimicrobial Evaluation

In a study published by MDPI, a series of new compounds based on a similar structure were evaluated for their antimicrobial properties against various bacterial strains. The results indicated that modifications to the phenyl ring significantly affected activity levels, demonstrating the importance of structural optimization in drug design .

Case Study 2: Cancer Cell Line Testing

Another research effort focused on testing derivatives of this compound against several cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells, underscoring its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

- Structural Differences: Aryl Group: 3,4-Dimethoxyphenyl (Epirimil) vs. 3-chloro-4-fluorophenyl (target compound). Methoxy groups are electron-donating, while chloro/fluoro substituents are electron-withdrawing, affecting electronic properties and binding interactions. Pyridine Orientation: Pyridin-2-yl (Epirimil) vs. pyridin-4-yl (target compound).

- Pharmacological Profile: Epirimil demonstrated potent anticonvulsant activity in the maximal electroshock (MES) model (ED₅₀ = 12.5 mg/kg) and a high protective index (TD₅₀/ED₅₀ = 4.8).

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

- Structural Differences: Pyridine Substitution: 3-Cyano-4,6-distyrylpyridin-2-yl introduces steric bulk and conjugated π-systems, contrasting with the simpler pyridin-4-yl in the target compound. Aryl Group: 4-Chlorophenyl lacks the 3-chloro-4-fluoro substitution, reducing electronic effects .

(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

- Structural Differences: Core Structure: Indolinone vs. pyrimidine. The indolinone core may confer distinct conformational flexibility.

Physicochemical Properties : LogP = 5.797 (indicative of moderate lipophilicity), comparable to the target compound’s predicted profile .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Structural Differences :

- Crystal Structure: Stabilized by C–H⋯O and C–H⋯π interactions, highlighting the importance of non-covalent interactions in molecular packing .

Comparative Analysis Table

Key Observations

Substituent Effects :

- Electron-withdrawing groups (Cl, F) enhance lipophilicity and may improve target engagement but could increase metabolic instability.

- Pyridin-4-yl vs. pyridin-2-yl alters nitrogen positioning, impacting hydrogen-bonding networks in binding pockets .

Synthetic Feasibility: Thioacetamide derivatives are commonly synthesized via nucleophilic substitution (e.g., sodium acetate/ethanol reflux), suggesting scalable routes for the target compound .

Pharmacological Potential: Epirimil’s success in anticonvulsant models highlights the pyrimidine-thioacetamide scaffold’s viability. The target compound’s substituents warrant in vivo evaluation for efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.